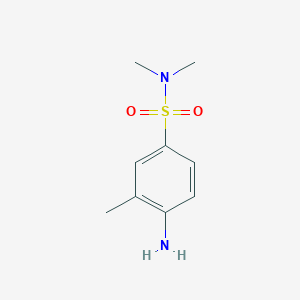
4-Amino-n,n,3-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-n,n,3-trimethylbenzenesulfonamide is an organic compound with the chemical formula C9H14N2O2S. It is a white to off-white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,n,3-trimethylbenzenesulfonamide typically involves the reaction of 3-amino-4,n,n-trimethylbenzenesulfonyl chloride with methyl methacrylate in an appropriate solvent . The reaction conditions often include the use of a base to facilitate the reaction and control the pH. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-n,n,3-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are typically employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-n,n,3-trimethylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 4-Amino-n,n,3-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes and proteins. The sulfonamide group in the compound plays a crucial role in these interactions, allowing it to participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-n,n,3-trimethylbenzenesulfonamide: This compound shares structural similarities with 4-Amino-n,n,3-trimethylbenzenesulfonamide but contains a bromine atom instead of an amino group.
3-Amino-4,n,n-trimethylbenzenesulfonamide: This compound is closely related and is often used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
57946-91-5 |
|---|---|
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
4-amino-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,10H2,1-3H3 |
Clave InChI |
OGJLVYJNUNZJAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
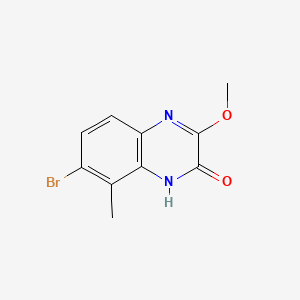
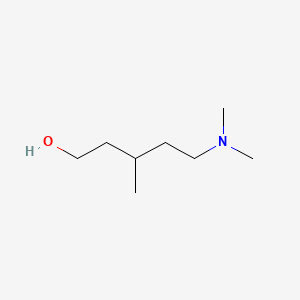
![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)

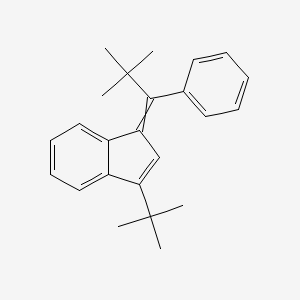
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)

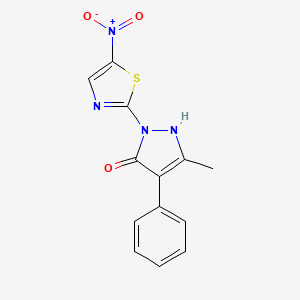
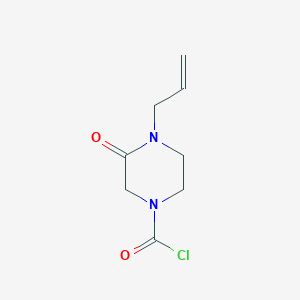
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
